molecular formula C13H12N4O4S B8694649 2-((2-Methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide CAS No. 79798-95-1

2-((2-Methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide

Cat. No. B8694649
Key on ui cas rn: 79798-95-1
M. Wt: 320.33 g/mol
InChI Key: AIGLQRIURDEQJG-UHFFFAOYSA-N
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Patent
US04379156

Procedure details

Sodium hydride in mineral oil (2.1 g, 60% w/w) was added in portions to a stirred suspension of 2-methyl-N-(5-nitro-2-thiazolyl)benzamide (10.5 g) in N,N-dimethylformamide (100 ml). When the evolution of hydrogen ceased, 2-iodoacetamide (11.1 g) was added in portions. The mixture was stirred at room temperature for ca 1 hr., then poured into ice-water. Recrystallization of the separated solid from acetic acid afforded 2-[(2-methylbenzoyl)imino]-5-nitro-4-thiazoline-3-acetamide, m.pt 248°-250°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([NH:8][C:9]1[S:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][N:13]=1)=[O:7].[H][H].I[CH2:24][C:25]([NH2:27])=[O:26]>CN(C)C=O>[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([N:8]=[C:9]1[N:13]([CH2:24][C:25]([NH2:27])=[O:26])[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[S:10]1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.5 g
Type
reactant
Smiles
CC1=C(C(=O)NC=2SC(=CN2)[N+](=O)[O-])C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
ICC(=O)N
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for ca 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization of the separated solid from acetic acid

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N=C2SC(=CN2CC(=O)N)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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